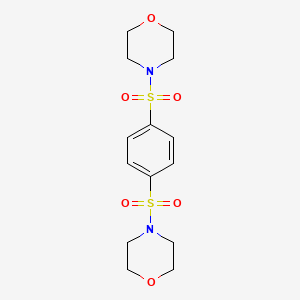![molecular formula C19H19Cl2FN2O3S B4400194 2,4-dichloro-N-(3-fluorophenyl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4400194.png)
2,4-dichloro-N-(3-fluorophenyl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
Übersicht
Beschreibung
2,4-dichloro-N-(3-fluorophenyl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFP-10825 belongs to the class of sulfonamide compounds and is known for its ability to inhibit specific enzymes that play a crucial role in various biochemical pathways.
Wirkmechanismus
DFP-10825 exerts its effects by inhibiting specific enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a crucial role in gene expression regulation, and their dysregulation has been linked to various diseases, including cancer and neurodegenerative disorders. CAs are enzymes that are involved in the regulation of pH balance and are overexpressed in cancer cells.
Biochemical and Physiological Effects
DFP-10825 has been shown to have various biochemical and physiological effects, including inhibition of HDACs and CAs, reduction of pro-inflammatory cytokines, and improvement of cognitive function. DFP-10825 has also been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for lab experiments, including its ability to inhibit specific enzymes and its potential therapeutic applications in various diseases. However, DFP-10825 also has some limitations, including its complex synthesis method, potential toxicity, and lack of clinical data.
Zukünftige Richtungen
There are several future directions for DFP-10825 research, including:
1. Further studies on the mechanism of action of DFP-10825, particularly its effects on HDACs and CAs.
2. Investigation of the potential therapeutic applications of DFP-10825 in other diseases, such as autoimmune disorders and cardiovascular diseases.
3. Development of more efficient synthesis methods for DFP-10825 to reduce the cost and time required for its production.
4. Clinical trials to evaluate the safety and efficacy of DFP-10825 in humans.
5. Identification of novel HDAC and CA inhibitors based on the structure of DFP-10825.
Conclusion
DFP-10825 is a promising compound with potential therapeutic applications in various diseases. Its ability to inhibit specific enzymes and its effects on various biochemical pathways make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, DFP-10825 has been shown to inhibit the activity of specific enzymes that are overexpressed in cancer cells, leading to cell death. In inflammation research, DFP-10825 has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In neurodegenerative disorder research, DFP-10825 has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(3-fluorophenyl)-5-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2FN2O3S/c1-12-5-7-24(8-6-12)28(26,27)18-10-15(16(20)11-17(18)21)19(25)23-14-4-2-3-13(22)9-14/h2-4,9-12H,5-8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYWUZDQIPXKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC(=CC=C3)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methoxybenzyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4400111.png)




![methyl N-[(4-fluorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B4400147.png)
![ethyl 1-[4-(benzyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B4400153.png)
![methyl 5-methyl-7-(3-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4400163.png)

![3-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4400192.png)
![N-(4-butylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400199.png)


![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4400218.png)